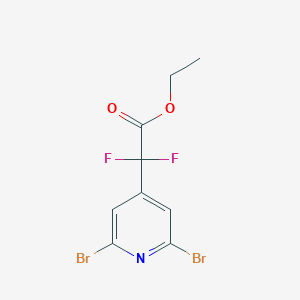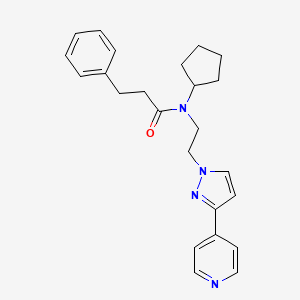![molecular formula C10H8F3N3O3 B2433685 2-Oxo-4-[6-(trifluoromethyl)pyridin-3-yl]imidazolidine-4-carboxylic acid CAS No. 2248417-51-6](/img/structure/B2433685.png)
2-Oxo-4-[6-(trifluoromethyl)pyridin-3-yl]imidazolidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxo-4-[6-(trifluoromethyl)pyridin-3-yl]imidazolidine-4-carboxylic acid is a heterocyclic compound that features an imidazolidine ring fused with a pyridine ring substituted with a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-4-[6-(trifluoromethyl)pyridin-3-yl]imidazolidine-4-carboxylic acid typically involves multi-step organic reactions. One common method involves the reaction of a pyridine derivative with an imidazolidine precursor under specific conditions. For instance, the trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperatures, and pressures to facilitate the reaction. The purification process might involve techniques such as recrystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
2-Oxo-4-[6-(trifluoromethyl)pyridin-3-yl]imidazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups into the pyridine ring.
科学的研究の応用
2-Oxo-4-[6-(trifluoromethyl)pyridin-3-yl]imidazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-Oxo-4-[6-(trifluoromethyl)pyridin-3-yl]imidazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The imidazolidine ring may also play a role in stabilizing the compound’s interaction with its targets.
類似化合物との比較
Similar Compounds
Similar compounds include other pyridine derivatives with trifluoromethyl groups and imidazolidine-based molecules. Examples include:
- 2-Oxo-4-[6-(trifluoromethyl)pyridin-3-yl]imidazolidine-4-carboxamide
- 2-Oxo-4-[6-(trifluoromethyl)pyridin-3-yl]imidazolidine-4-carboxylate.
Uniqueness
What sets 2-Oxo-4-[6-(trifluoromethyl)pyridin-3-yl]imidazolidine-4-carboxylic acid apart is its specific combination of functional groups, which can impart unique chemical and biological properties. The trifluoromethyl group, in particular, can significantly influence the compound’s reactivity and interactions with biological targets.
特性
IUPAC Name |
2-oxo-4-[6-(trifluoromethyl)pyridin-3-yl]imidazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O3/c11-10(12,13)6-2-1-5(3-14-6)9(7(17)18)4-15-8(19)16-9/h1-3H,4H2,(H,17,18)(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYOEUVQWMUGKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)N1)(C2=CN=C(C=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5'-Methyl-1'-phenethylspiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2433611.png)
![2-{[5-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2433612.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide](/img/structure/B2433616.png)
![5-(4-Ethylphenyl)-3-[(2-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2433620.png)

![3-[(2,6-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2433622.png)


